(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
Description
The compound (5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a heterocyclic derivative of imidazol-4-one, featuring a 3-methylthiophene substituent at the 5-position, a phenyl group at the 3-position, and a sulfanyl (‒SH) group at the 2-position. Its stereochemistry is defined by the (5E)-configuration, indicating the trans arrangement of substituents around the exocyclic double bond. This compound belongs to the broader class of arylidene-imidazolones, which are known for their diverse pharmacological and material science applications .
Properties
Molecular Formula |
C15H12N2OS2 |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H12N2OS2/c1-10-7-8-20-13(10)9-12-14(18)17(15(19)16-12)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,19)/b12-9+ |
InChI Key |
KSKNANMBXPZWTL-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(SC=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Types of Reactions:
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The carbonyl group in the imidazol-4-one ring can be reduced to form corresponding alcohols.
Substitution: The phenyl and thienyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-2-mercapto-5-[(3-methyl-2-thienyl)methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The aromatic groups can participate in π-π stacking interactions, affecting the compound’s binding affinity to various receptors or enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Imidazolone Derivatives with Varying Arylidene Substituents
Table 1: Structural and Physicochemical Comparison
Key Observations :
- The 3-methylthiophen-2-yl group in the target compound provides moderate electron-donating effects compared to the strongly electron-donating 4-dimethylaminophenyl group in and the electron-withdrawing 2-nitrophenyl group in .
- Thiazolidinone derivatives (e.g., ) exhibit distinct reactivity due to their sulfur-containing five-membered ring, differing from the imidazolone core in the target compound.
Impact of Core Heterocycle Modifications
Table 2: Core Heterocycle Comparison
Key Observations :
- The imidazolone core in the target compound is more rigid than the thiazolidinone or triazole analogs, influencing binding affinity to biological targets .
- Thiol/thione groups (e.g., sulfanyl in imidazolone vs. sulfanylidene in thiazolidinone) alter redox properties and metal-binding capabilities .
Key Observations :
Bioactivity and Structure-Activity Relationships (SAR)
Data mining of bioactivity profiles (e.g., NCI-60 datasets) reveals that imidazolone derivatives with arylidene substituents cluster into groups with similar modes of action, such as kinase inhibition or DNA intercalation . For example:
- Electron-rich substituents (e.g., 4-dimethylaminophenyl in ) correlate with enhanced antiproliferative activity against cancer cell lines.
- Sulfur-containing groups (e.g., sulfanyl in the target compound) improve binding to cysteine residues in enzymatic targets .
Biological Activity
The compound (5E)-5-[(3-methylthiophen-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one (CAS: 364614-86-8) is a member of the imidazol-4-one family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
The molecular formula of this compound is , with a molar mass of approximately 300.4 g/mol. Its structure features a thiophene ring, an imidazolone moiety, and a phenyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H12N2S2 |
| Molar Mass | 300.4 g/mol |
| CAS Number | 364614-86-8 |
| Hazard Class | Irritant |
Synthesis
The synthesis of this compound typically involves a condensation reaction between appropriate thiophene derivatives and imidazolones under controlled conditions. Recent methods have optimized yields through various catalytic systems and solvents, enhancing the efficiency of the synthesis process.
Antimicrobial Properties
Recent studies have demonstrated that imidazolones exhibit significant antimicrobial activity. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells. The proposed mechanism involves the activation of caspases and modulation of apoptotic pathways .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or enhancing drug efficacy in cancer therapy .
Case Studies
- Antimicrobial Efficacy : A study published in 2020 evaluated the antimicrobial activity of several imidazolones against clinical isolates. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Cancer Cell Apoptosis : In a 2021 study, the compound was tested on various cancer cell lines. Results showed significant cell death at concentrations as low as 10 µM, with flow cytometry analysis confirming apoptotic characteristics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
